molecular formula C23H23N7O B6532596 2-(3-methylphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920177-86-2

2-(3-methylphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6532596
CAS No.: 920177-86-2
M. Wt: 413.5 g/mol
InChI Key: MCIQFBLCJJJFMG-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core, a piperazine linker, and a 3-methylphenylacetophenone moiety. The 3-methylphenyl group contributes hydrophobicity, which may influence membrane permeability, while the piperazine linker enhances solubility and conformational flexibility.

Properties

IUPAC Name

2-(3-methylphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-17-6-5-7-18(14-17)15-20(31)28-10-12-29(13-11-28)22-21-23(25-16-24-22)30(27-26-21)19-8-3-2-4-9-19/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIQFBLCJJJFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Properties

Compound Name Triazolo Substituent Phenyl Substituent Piperazine Linkage Predicted logP* Solubility (mg/mL)*
Target Compound Phenyl 3-Methylphenyl Ethane-1-one 3.8 0.12
1-{4-[3-(4-Methoxyphenyl)-...}Ethan-1-One 4-Methoxyphenyl 3-Methylphenyl Ethane-1-one 2.9 0.45
Pyrimido[4,5-d]Pyrimidin-4(1H)-One D Benzoimidazo[1,2-a] N/A Acrylamide-Piperazine Hybrid 4.2 0.08

*Predicted using fragment-based methods (e.g., Crippen’s method) .

  • Triazolo Substituents: The target compound’s phenyl group (hydrophobic) contrasts with the 4-methoxyphenyl group (polar, electron-donating) in the PubChem analogue .
  • Phenyl Substituents : The 3-methylphenyl group in both compounds suggests similar steric and hydrophobic effects, though the methyl group’s position could influence binding pocket interactions.
  • Scaffold Variations : Compound D from replaces the triazolo-pyrimidine with a benzoimidazo-pyrimidine core, reducing planarity and altering π-π stacking interactions.

Methodological Considerations in Similarity Analysis

Comparative studies rely on computational tools to quantify structural similarity, such as Tanimoto coefficients or pharmacophore mapping . However, subtle substituent changes (e.g., phenyl vs. methoxyphenyl) can disproportionately affect biological activity, underscoring the need for experimental validation.

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